

An In-depth Technical Guide to the Basic Research Applications of ML-097

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Compound of Interest

Compound Name: ML-097

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Abstract

ML-097 is a potent, cell-permeable small molecule that functions as a pan-activator of several Ras-related small GTPases. This technical guide provides a comprehensive overview of **ML-097**, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and its applications in basic research. The information presented is intended to enable researchers to effectively utilize **ML-097** as a tool to investigate the diverse cellular processes regulated by Ras-family GTPases.

Introduction to ML-097

ML-097, also identified by its PubChem CID 2160985 and CAS number 743456-83-9, is a small molecule with the chemical name 2-[(2-bromophenyl)methoxy]-benzoic acid. It was identified through high-throughput screening as a pan-activator of Ras-related GTPases, including Rac1, Cdc42, Ras, and Rab7[1][2]. Small GTPases are critical molecular switches that cycle between an inactive GDP-bound state and an active GTP-bound state, regulating a vast array of cellular functions such as signal transduction, cytoskeletal dynamics, and vesicular trafficking[3][4]. **ML-097** provides a valuable tool for studying the consequences of activating these pathways in various experimental systems.

Mechanism of Action

Unlike guanine nucleotide exchange factors (GEFs), which catalyze the exchange of GDP for GTP, **ML-097** and its related compounds are proposed to function by a distinct mechanism. Evidence suggests that these small molecule activators increase the affinity of the GTPases for guanine nucleotides[1][5]. It is hypothesized that **ML-097** binds to an allosteric site on the GTPases, likely located between the switch I and switch II regions, which are critical for the conformational changes associated with activation[1][5][6]. This stabilization of the nucleotide-bound state leads to a higher population of the active, GTP-bound form of the GTPase.

Quantitative Data

The activity of **ML-097** has been quantified against several Ras-related GTPases. The following table summarizes the reported half-maximal effective concentrations (EC50) for the activation of these proteins.

Target GTPase	EC50 (nM)	Reference
Rac1 (wild type)	151	[2]
Cdc42 (wild type)	102	[2]
Ras (wild type)	109	[2]
Rab7	20.41	[2]
Rac1 (activated mutant)	81.28	[2]
Cdc42 (activated mutant)	50.11	[2]
Ras (activated mutant)	93.32	[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of **ML-097** to study GTPase activation and downstream signaling. These protocols are based on established methods for studying small GTPases[7][8][9][10][11][12].

In Vitro GTPase Activation Assay (Nucleotide Binding)

This assay measures the ability of **ML-097** to enhance the binding of a fluorescently labeled GTP analog (e.g., BODIPY-GTP) to a purified GTPase.

Materials:

- Purified recombinant GTPase (e.g., Rac1, Cdc42)
- **ML-097** (resuspended in DMSO)
- BODIPY-GTP or other suitable fluorescent GTP analog
- Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
- 96-well black microplate
- Plate reader with fluorescence detection capabilities

Procedure:

- Prepare serial dilutions of **ML-097** in assay buffer. Also, prepare a vehicle control (DMSO).
- In the wells of the microplate, add the purified GTPase to a final concentration of 100-200 nM.
- Add the different concentrations of **ML-097** or vehicle control to the wells and incubate for 15-30 minutes at room temperature to allow for compound binding.
- Initiate the reaction by adding the fluorescent GTP analog to a final concentration of 50-100 nM.
- Immediately measure the fluorescence intensity over time using the plate reader.
- Plot the rate of fluorescence increase against the concentration of **ML-097** to determine the EC₅₀ value.

Cell-Based GTPase Activation Assay (Pull-down)

This assay determines the level of active, GTP-bound GTPase in cell lysates following treatment with **ML-097**.

Materials:

- Cultured cells of interest (e.g., Swiss 3T3, HeLa)
- **ML-097** (resuspended in DMSO)
- Cell lysis buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl₂, 1 mM EDTA, 2% glycerol, supplemented with protease and phosphatase inhibitors)
- GST-fusion protein of a GTPase-binding domain (GBD) specific for the active form of the target GTPase (e.g., GST-PAK-PBD for Rac1/Cdc42, GST-Raf1-RBD for Ras) coupled to glutathione-agarose beads.
- Antibody against the target GTPase (e.g., anti-Rac1, anti-Cdc42)
- SDS-PAGE and Western blotting reagents

Procedure:

- Plate cells and grow to the desired confluency. Serum-starve the cells for several hours before the experiment if necessary to reduce basal GTPase activity.
- Treat the cells with various concentrations of **ML-097** or vehicle control for the desired time (e.g., 5-30 minutes).
- Lyse the cells on ice with ice-cold lysis buffer.
- Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
- Incubate a portion of the supernatant with the GBD-coupled beads for 1 hour at 4°C with gentle rotation.
- Wash the beads three times with lysis buffer.
- Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
- Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the target GTPase.
- Quantify the band intensity to determine the relative amount of active GTPase.

Immunofluorescence Staining for Cytoskeletal Rearrangements

Activation of Rho family GTPases like Rac1 and Cdc42 induces characteristic changes in the actin cytoskeleton. This protocol allows for the visualization of these changes.

Materials:

- Cells grown on glass coverslips
- **ML-097** (resuspended in DMSO)
- 4% paraformaldehyde in PBS for fixation
- 0.1% Triton X-100 in PBS for permeabilization
- Fluorescently labeled phalloidin (for F-actin staining)
- DAPI (for nuclear staining)
- Mounting medium
- Fluorescence microscope

Procedure:

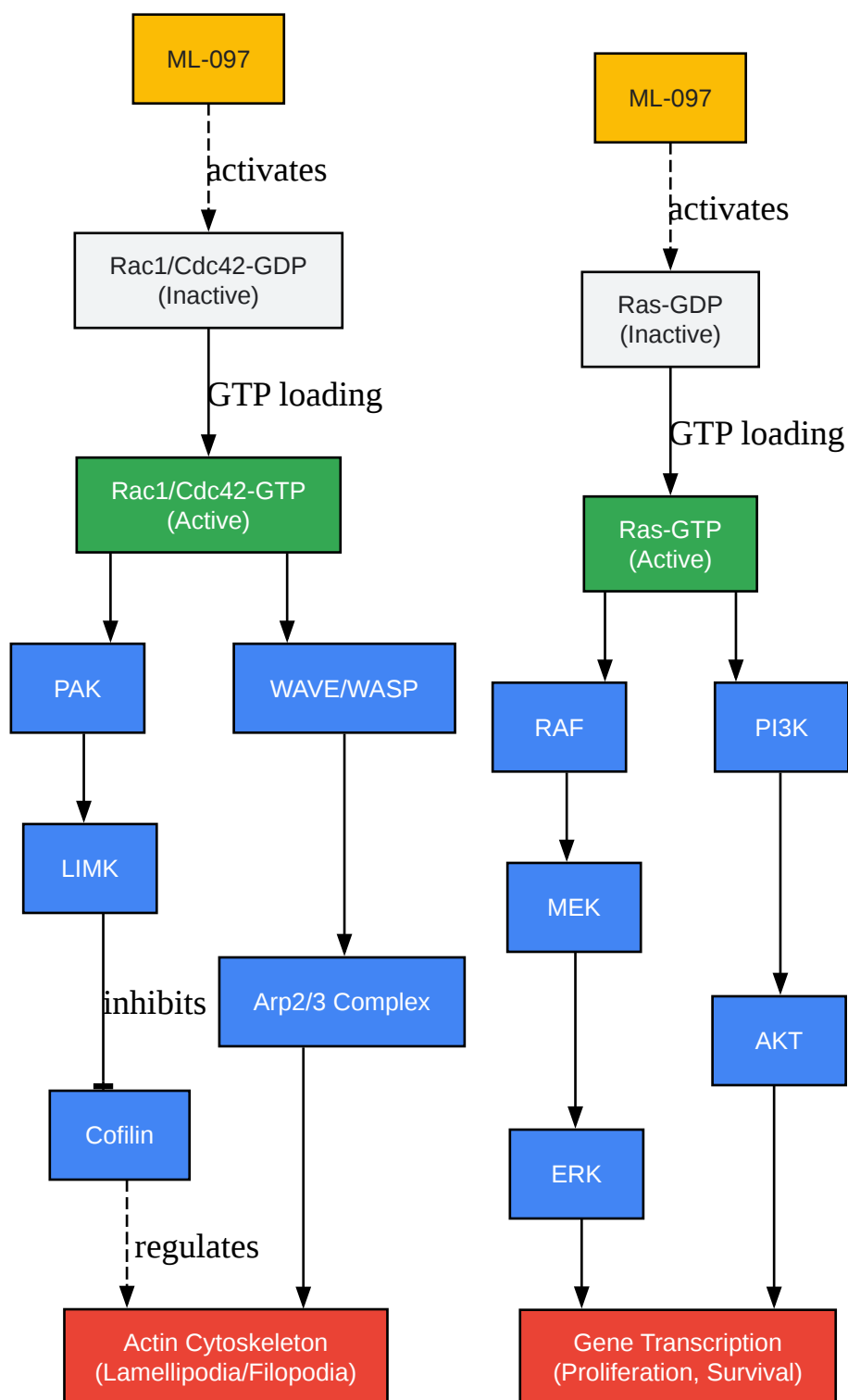
- Treat cells grown on coverslips with **ML-097** or vehicle control for the desired time.
- Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
- Wash the cells three times with PBS.
- Incubate the cells with fluorescently labeled phalloidin and DAPI in PBS for 1 hour at room temperature in the dark.

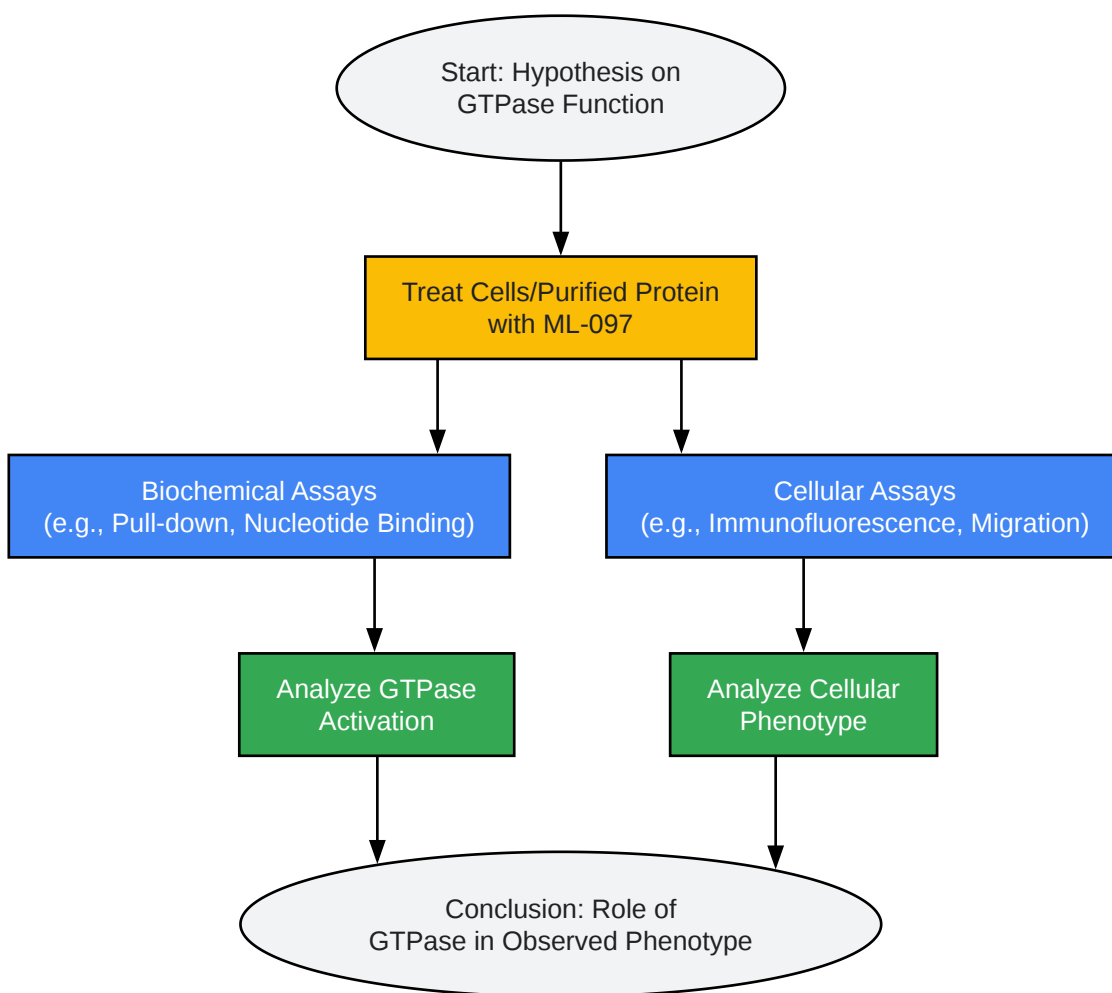
- Wash the cells three times with PBS.
- Mount the coverslips onto microscope slides using mounting medium.
- Visualize the actin cytoskeleton and nuclei using a fluorescence microscope. Look for characteristic changes such as lamellipodia and filopodia formation.

Signaling Pathways and Visualizations

ML-097, as a pan-GTPase activator, can initiate a multitude of downstream signaling cascades. The following diagrams, created using the DOT language, illustrate the key pathways modulated by the activation of Rac1/Cdc42 and Ras.

Rac1/Cdc42 Signaling Pathway





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